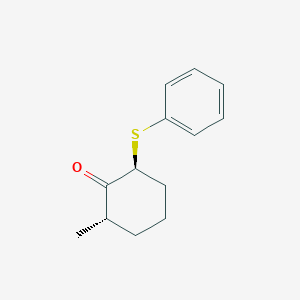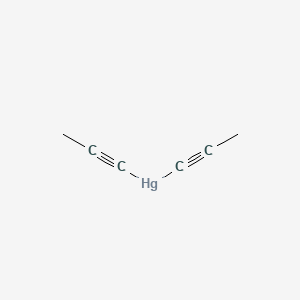
Mercury, bis(propyn-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, bis(propyn-1-yl)- is an organomercury compound with the molecular formula C₆H₆Hg This compound is characterized by the presence of two propyn-1-yl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, bis(propyn-1-yl)- typically involves the reaction of mercury(II) salts with propyn-1-yl derivatives. One common method is the reaction of mercury(II) chloride with propyn-1-yl magnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Mercury, bis(propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, bis(propyn-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding propyn-1-yl derivatives.
Reduction: Reduction reactions can convert the compound back to elemental mercury and propyn-1-yl groups.
Substitution: The propyn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted propyn-1-yl derivatives.
Wissenschaftliche Forschungsanwendungen
Mercury, bis(propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of novel therapeutic agents.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Mercury, bis(propyn-1-yl)- exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form stable complexes with sulfur-containing biomolecules, such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the propyn-1-yl groups can participate in further chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol (2-propyn-1-ol): An organic compound with a similar propyn-1-yl group but without the mercury atom.
Mercury(II) chloride: A simple mercury compound used in various chemical reactions.
Uniqueness
Mercury, bis(propyn-1-yl)- is unique due to the presence of both mercury and propyn-1-yl groups in its structure This combination imparts distinct chemical properties, such as the ability to form stable carbon-mercury bonds and participate in a wide range of chemical reactions
Eigenschaften
CAS-Nummer |
64705-15-3 |
|---|---|
Molekularformel |
C6H6Hg |
Molekulargewicht |
278.70 g/mol |
IUPAC-Name |
bis(prop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3.Hg/c2*1-3-2;/h2*1H3; |
InChI-Schlüssel |
YMKPVYQPHJREIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC#C[Hg]C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


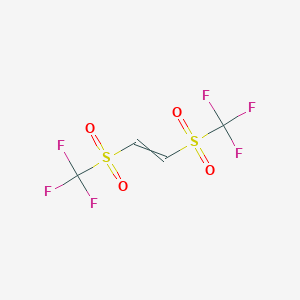
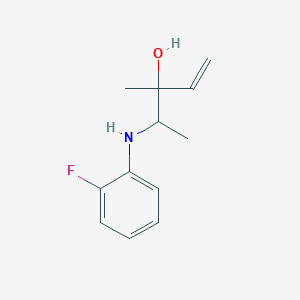
![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)


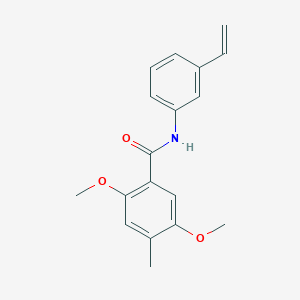
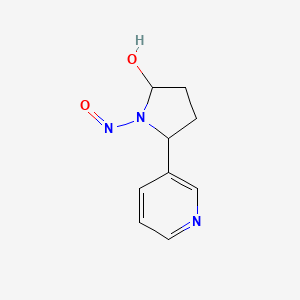

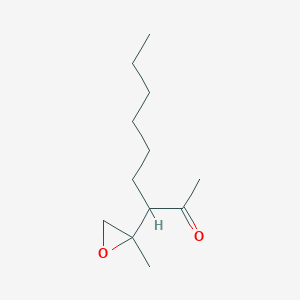
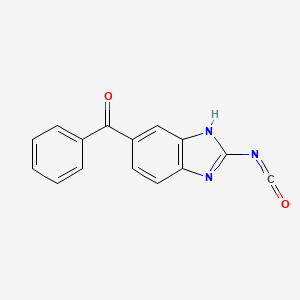
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
